
4-Nitrodiphenylamine
Overview
Description
4-Nitrodiphenylamine (4-NDPA, C₁₂H₁₀N₂O₂) is an aromatic amine with a molecular weight of 214.224 g/mol . It is structurally characterized by a nitro group (-NO₂) at the para position of one phenyl ring attached to an aniline moiety. This compound is industrially significant, serving as a Hammett indicator and a key intermediate in synthesizing rubber antioxidants . Its production involves condensation reactions between aniline and nitrobenzene, often catalyzed by phase transfer catalysts or alkali metal fluorides . Safety data indicate that 4-NDPA is an irritant (H315, H319) and may cause respiratory issues (H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrodiphenylamine can be synthesized through the reaction of aniline with p-nitrochlorobenzene, followed by reduction of the resulting this compound . Another method involves the condensation of aniline with nitrobenzene in an alkaline medium, followed by hydrogenation of the intermediates .
Industrial Production Methods: Industrial production methods often utilize heterogeneous catalysts during the condensation of aniline with nitrobenzene, such as zeolite ZSM-5 treated with tetramethylammonium hydroxide . This method simplifies production technology, lowers costs, and complies with strict environmental requirements .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrodiphenylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form p-phenylenediamines.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen in the presence of a catalyst or sodium sulfide.
Substitution: Reagents such as p-nitrochlorobenzene and aniline are used.
Major Products:
Reduction: The major product is p-phenylenediamine.
Substitution: The major product is this compound itself.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Polymer Production
4-NDPA serves as a critical intermediate in the synthesis of functional polymers. It is utilized in the production of antioxidants and stabilizers for rubber and plastic materials. The compound's role as an anti-aging agent enhances the longevity and durability of rubber products, making it essential in the automotive and manufacturing industries .
2. Synthesis of Antioxidants
Research indicates that 4-NDPA is employed to produce various antioxidants that protect materials from oxidative degradation. These antioxidants are crucial in extending the life of polymers and other materials exposed to environmental stressors .
Forensic Science
1. Detection of Gunshot Residue
4-NDPA is recognized for its application in forensic science, particularly in the detection of gunshot residues (GSR). It is part of a sensitive method for identifying residues on individuals who have discharged firearms. The presence of 4-NDPA can indicate exposure to smokeless powder, assisting forensic analysts in crime scene investigations .
2. Case Studies
A notable study highlighted the effectiveness of 4-NDPA in differentiating between various types of gunshot residues based on their chemical composition. This differentiation aids law enforcement agencies in establishing links between suspects and shooting incidents .
Materials Science
1. Additive in Explosives
In the field of explosives, 4-NDPA functions as a stabilizer within smokeless powder formulations. Its inclusion enhances the stability and performance of explosives by preventing degradation over time .
2. Plasticizers and Propellants
The compound is also used as a plasticizer, which adds strength and flexibility to propellant formulations. This application is vital for developing reliable and effective munitions .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Chemical Synthesis | Intermediate for antioxidants and stabilizers | Enhances durability of materials |
Forensic Science | Detection of gunshot residues | Assists in criminal investigations |
Materials Science | Stabilizer in explosives and plasticizers | Improves stability and performance |
Mechanism of Action
The mechanism of action of 4-nitrodiphenylamine involves its role as an antioxidant. It stabilizes free radicals and prevents oxidative degradation of materials . The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress reduction .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 4-NDPA and Analogous Compounds
- Isomerism : 4-NDPA and 2-NDPA are structural isomers. Despite identical molecular weights (214.22 g/mol), their nitro group positions lead to distinct chromatographic behaviors. For example, in GC-MS, 4-NDPA elutes later (16.384 min) than 2-NDPA (14.651 min) due to differences in polarity .
- Reactivity : The para-nitro group in 4-NDPA enhances its stability compared to nitroso derivatives like 4-nitrosodiphenylamine, which is prone to hydrogenation into p-phenylenediamines .
Biological Activity
4-Nitrodiphenylamine (4-NDPA) is a nitroaromatic compound with significant industrial applications, particularly in the production of antioxidants and stabilizers for rubber and plastics. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article synthesizes findings from various studies, focusing on its toxicity, potential health effects, and environmental behavior.
4-NDPA is characterized by the presence of a nitro group attached to a diphenylamine structure. Its chemical formula is C12H10N2O2, and it has a molecular weight of 218.22 g/mol. The compound is not readily biodegradable, indicating a potential for environmental persistence.
Acute and Subchronic Toxicity
Studies indicate that 4-NDPA is not acutely toxic via oral or inhalation routes. However, subchronic exposure has demonstrated several adverse effects:
- Body Weight Changes : Significant decreases in body weight gain were observed in animal studies at higher doses (3000 mg/kg/day) .
- Organ Effects : Histopathological examinations revealed damage to the kidneys, liver, and spleen, alongside slight anemia and increased levels of methaemoglobinemia .
- Reproductive and Developmental Toxicity : No significant reproductive or teratogenic effects were noted at lower doses; however, maternal mortality was observed at high doses (32% at 3000 mg/kg/day) .
Genotoxicity
4-NDPA did not show evidence of genotoxicity in several assays, including the Ames test using various strains of Salmonella typhimurium . This suggests that while it may induce some biological responses, it does not cause direct DNA damage.
Environmental Impact
4-NDPA is classified as acutely toxic to aquatic invertebrates and has a potential for bioaccumulation due to its hydrophobic nature. Environmental contamination primarily arises from manufacturing processes, where effluents are treated before discharge . Its persistence in the environment raises concerns about long-term ecological effects.
Case Study 1: Occupational Exposure
In an occupational setting involving rubber manufacturing, workers exposed to 4-NDPA exhibited increased levels of methaemoglobin in their blood. While acute toxicity was not evident, chronic exposure raised concerns regarding long-term health effects related to hematological changes .
Case Study 2: Forensic Applications
4-NDPA has been utilized in forensic science as a marker for gunshot residues. Studies employing LC-MS/MS techniques have highlighted its presence in crime scene samples, indicating its utility in forensic investigations .
Summary of Findings
Parameter | Observation |
---|---|
Acute Toxicity | Not acutely toxic |
Subchronic Toxicity | Decreased body weight; organ damage |
Reproductive Toxicity | No significant adverse effects at lower doses |
Genotoxicity | No evidence of genotoxicity |
Aquatic Toxicity | Acutely toxic to aquatic organisms |
Environmental Persistence | Persistent; not readily biodegradable |
Properties
IUPAC Name |
4-nitro-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYMSQQCBUKFHE-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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DSSTOX Substance ID |
DTXSID8027323 | |
Record name | 4-Nitro-N-phenylaniline | |
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Molecular Weight |
214.22 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [ICSC] Darkens upon exposure to light; [CHEMINFO] Yellow crystalline powder; [Alfa Aesar MSDS], YELLOW NEEDLES. | |
Record name | 4-Nitrodiphenylamine | |
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Boiling Point |
211 °C AT 30 MM HG, 343 °C | |
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Flash Point |
190 °C, 190 °C o.c. | |
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Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID, SOL IN CONCN SULFURIC ACID, Solubility in water: none | |
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Vapor Pressure |
0.0000166 [mmHg], Vapor pressure at 25 °C: negligible | |
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Color/Form |
YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE | |
CAS No. |
836-30-6 | |
Record name | 4-Nitrodiphenylamine | |
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Melting Point |
133.5 °C, 132-135 °C | |
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Retrosynthesis Analysis
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